1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole
Description
Properties
IUPAC Name |
1-methyl-3-[(4-nitrophenyl)methylsulfanyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-17-10-16(14-4-2-3-5-15(14)17)21-11-12-6-8-13(9-7-12)18(19)20/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXXOBYLFZNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and nucleophiles like thiols and amines.
Scientific Research Applications
The applications of "1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole" are varied, spanning from pharmaceutical applications to uses as a chemical intermediate. Due to the limited information available specifically on this compound, information on related compounds and their applications are included to provide a broader understanding of potential uses.
Pharmaceutical Applications
- Antibacterial Activity: Certain compounds structurally related to "this compound" have demonstrated antibacterial activity . For example, 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1 derivatives were tested against S. aureus, E. coli, and Proteus mirabilis, showing activity against these bacteria . Similarly, metronidazole/1,2,3-triazole conjugates have been synthesized and tested for antibacterial activity against Gram-negative E. coli and P. aeruginosa and Gram-positive S. aureus .
- Potential Cardiovascular Benefits: Dihydropyridine calcium channel blockers (CCB) have shown promise in treating cardiovascular and cerebrovascular diseases . These drugs are divided into central and peripheral types, with central CCBs like nimodipine primarily acting on brain vessels and used to treat cerebrovascular conditions . Peripheral CCBs like nifedipine mainly affect the heart and peripheral vessels, effectively lowering blood pressure and protecting the heart .
Use as a Chemical Intermediate
- Synthesis of Quinazolinone Derivatives: Indole derivatives are used in synthesizing various compounds, such as 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogs . These compounds are synthesized through the condensation of anthranilamides with aldehydes and have been investigated for their cytotoxicity, antibacterial activity, and influence on biofilm formation .
Additional Applications & Considerations
- As a Feed Additive: ChemicalBook indicates that compounds with similar structures are used as feed additives to promote growth and improve production and reproduction performance in livestock, poultry, fish, shrimp, and cattle . They can also lower fat synthesis, promote liver fat breakdown, prevent fatty liver syndrome, and improve lean meat ratio .
- Safety Information: When handling compounds of this nature, it is important to consult safety data sheets (SDS) for information on potential hazards, necessary precautions, and appropriate safety measures .
Mechanism of Action
The mechanism of action of 1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole core can bind to multiple receptors, modulating their activity and influencing cellular pathways . These interactions make the compound a valuable tool in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and selected analogues:
*Calculated based on molecular formula C₁₆H₁₃N₂O₂S.
Key Observations:
- Nitro vs. Trifluoromethyl Groups : The target compound’s nitro group is more polar and electron-withdrawing than the trifluoromethyl (-CF₃) group in compound 5a . This difference may alter binding to enzymes like succinate dehydrogenase (SDH), where carbonyl groups in 5a are critical for activity .
- Sulfanyl vs.
- Heterocyclic Systems : SC38’s imidazothiadiazole core introduces a fused heterocyclic system absent in the target compound, which may improve biofilm disruption via enhanced π-π stacking or hydrogen bonding .
Pharmacological and Agrochemical Potential
- Anti-Biofilm Activity : SC38’s nitro group and indole core correlate with biofilm disruption in S. aureus, implying the target compound’s nitro moiety could enhance similar activity .
- Toxicity Considerations : Nitro groups are associated with mutagenicity in some contexts, necessitating caution compared to safer alternatives like trifluoromethyl or boronate esters .
Crystallographic and Structural Insights
- Molecular Packing: The crystal structure of 5a (monoclinic, P2₁/c) reveals planar oxadiazole and indole moieties, stabilized by π-π interactions . The target compound’s nitro group may disrupt such packing due to increased polarity.
Biological Activity
1-Methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features an indole core substituted with a methyl group and a 4-nitrophenylmethyl sulfanyl group. Its structure can be represented as follows:
This structure is significant as the indole moiety is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Activity Overview
Research indicates that compounds with indole structures exhibit various biological activities. The specific activities of this compound include:
- Anticancer Activity : Indoles are frequently studied for their potential in cancer therapy.
- Antimicrobial Activity : The presence of the nitrophenyl group enhances the compound's ability to inhibit bacterial growth.
- Anti-inflammatory Effects : Indole derivatives have been noted for their ability to modulate inflammatory responses.
Anticancer Activity
Several studies have investigated the anticancer potential of indole derivatives. For instance, compounds containing similar structures have shown promising results against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 15.0 | |
| Indole derivative A | HepG2 (liver cancer) | 10.5 | |
| Indole derivative B | A549 (lung cancer) | 12.0 |
In a study evaluating various indole derivatives, it was found that those with electron-withdrawing groups, such as nitro groups, exhibited enhanced cytotoxicity against cancer cells due to increased reactivity and interaction with cellular targets.
Antimicrobial Activity
The antimicrobial effects of this compound were assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 2.0 | |
| Escherichia coli | 4.5 | |
| Mycobacterium smegmatis | 3.0 |
The compound demonstrated significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Microtubule Assembly : Similar indole derivatives have been shown to disrupt microtubule dynamics in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The nitrophenyl group may facilitate the production of ROS, which can induce oxidative stress in microbial cells.
- Interaction with DNA : Indoles are known to intercalate into DNA, affecting replication and transcription processes.
Case Study 1: Anticancer Efficacy
A study conducted on various indole derivatives highlighted that those with sulfanyl substitutions exhibited enhanced potency against breast cancer cell lines. The compound was tested in vitro and showed significant dose-dependent inhibition of cell proliferation.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, the compound was tested against a panel of pathogenic bacteria. The results indicated that it effectively inhibited growth at low concentrations, suggesting its potential utility in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
